2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an imino group, which is further connected to a phenalene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Trimethylsilyl cyanide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-fibrotic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenalene-dione.
2-(Pyridin-2-yl)perimidine: Contains a perimidine moiety, which affects its chemical reactivity and biological activity.
Uniqueness
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is unique due to its phenalene-dione structure, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
62567-17-3 |
---|---|
Molecular Formula |
C18H10N2O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-pyridin-2-yliminophenalene-1,3-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-12-7-3-5-11-6-4-8-13(15(11)12)18(22)16(17)20-14-9-1-2-10-19-14/h1-10H |
InChI Key |
CPZZAPZVBDZZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.